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Introduction

KIO-301 is an investigational, first-in-class, small molecule photoswitch designed to restore
vision in patients with inherited retinal diseases, such as retinitis pigmentosa (RP).[1][2]
Developed by Kiora Pharmaceuticals, KIO-301 is currently being evaluated in the ABACUS-2
Phase 2 clinical trial.[3] This document provides detailed application notes and protocols
relevant to the design and execution of this trial, aimed at researchers, scientists, and drug
development professionals.

KIO-301 acts as a "molecular photoswitch,” conferring light sensitivity to retinal ganglion cells
(RGCs) that remain viable after the degeneration of photoreceptor cells (rods and cones) in
diseases like RP. This mechanism is independent of the specific genetic mutation causing the
retinal degeneration, making KIO-301 a potential treatment for a broad range of patients.

Mechanism of Action

In a healthy eye, photoreceptors convert light into electrical signals, which are then transmitted
to the brain via RGCs. In retinitis pigmentosa, the death of photoreceptors disrupts this
process, leading to vision loss. KIO-301 is designed to selectively enter the remaining RGCs.

Once inside the RGCs, KIO-301 lodges within voltage-gated potassium channels. In the
absence of light, the molecule is in its linear "off" position (trans-configuration), allowing for the
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normal flow of ions. When exposed to light, KIO-301 undergoes a conformational change to its
"on" position (cis-configuration), which blocks the ion channels. This blockage alters the flow of
ions, depolarizing the RGCs and causing them to send a signal to the brain, which is
interpreted as light. This process is reversible, with the molecule returning to its "off" state in
the dark.

ABACUS-2 Phase 2 Clinical Trial Design

The ABACUS-2 trial is a multi-center, double-masked, randomized, controlled study designed
to evaluate the safety, tolerability, and efficacy of KIO-301 in patients with late-stage retinitis

pigmentosa.
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Trial Parameter

Specification

Official Title

A Phase Il Study of Intravitreal KIO-301 in
Patients With Late-stage Retinitis Pigmentosa
(ABACUS-2)

ClinicalTrials.gov ID

NCT06628947

Phase

Study Design

Multi-center, double-masked, randomized,

controlled

Number of Participants

36

Patient Population

Patients with late-stage retinitis pigmentosa with

ultra-low vision or no light perception.

Intervention

Intravitreal injection of KIO-301 or placebo.

Dosage

Low Dose: 50 micrograms, High Dose: 100

micrograms.

Dosing Schedule

Three consecutive doses administered every six

weeks.

Follow-up Period

Three months after the last dose.

Primary Endpoints

Safety and tolerability of multiple doses of KIO-
301.

Key Efficacy Endpoints

Functional vision, visual acuity (Berkeley
Rudimentary Vision Test), visual fields
(perimetry), and a validated ultra-low vision
quality-of-life questionnaire (NEI VFQ-25).

Key Efficacy Assessments: Experimental Protocols
Berkeley Rudimentary Vision Test (BRVT) Protocol

The BRVT is designed to assess visual acuity in individuals with severe vision impairment who

are unable to read standard letter charts.
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Materials:

e BRVT card set (three pairs of hinged cards with Tumbling E, grating acuity, and basic vision
targets).

e Measuring tape.
e Occluder.
Procedure:
e Initial Testing Distance: Begin testing at a distance of 1 meter.
e Tumbling E Presentation:
o Present the largest Tumbling E optotype.
o If the patient can correctly identify the orientation, proceed to smaller optotypes.

o If the patient cannot identify the largest Tumbling E at 1 meter, move the testing distance
to 25 cm.

e Testing at 25 cm:
o All subsequent testing for patients who fail at 1 meter is conducted at 25 cm.

o Begin with the Tumbling E card. If the patient cannot identify the orientation, proceed to
the grating acuity cards.

o If grating acuity cannot be determined, use the basic vision cards to test for white field
projection and black/white discrimination.

e Scoring: Record the smallest optotype size or the most basic visual function the patient can
reliably perform. Visual acuity is recorded in logMAR units.

Perimetry Protocol for Low-Vision Patients

Perimetry assesses the full extent of a patient's visual field. For low-vision patients, kinetic
perimetry, such as with a Goldmann perimeter, is often employed.
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Materials:

e Goldmann perimeter or similar kinetic perimetry device.
o Appropriate trial lenses for the patient's refractive error.
e Occluder.

Procedure:

Patient Positioning: The patient is seated comfortably with their chin in the chinrest and
forehead against the headrest, ensuring the tested eye is centered.

» Fixation: The patient is instructed to maintain fixation on a central target. For patients with
very poor central vision, a larger or more prominent fixation target may be necessary.

e Stimulus Presentation:

o Alight stimulus of a specific size and intensity is moved from the periphery of the visual
field towards the center (kinetic perimetry).

o The patient is instructed to respond when they first see the light stimulus.
e Mapping the Visual Field:
o The examiner maps the points at which the stimulus is first detected for various meridians.

o This process is repeated with different stimulus sizes and intensities to create a
comprehensive map of the patient's visual field.

o Data Recording: The resulting visual field map is recorded, noting any scotomas (blind spots)
or areas of reduced sensitivity.

National Eye Institute 25-Item Visual Function
Questionnaire (NEI VFQ-25) Protocol

The NEI VFQ-25 is a validated questionnaire designed to measure a patient's self-reported,
vision-targeted health status.
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Administration:

e The questionnaire can be self-administered or administered by a trained interviewer.

o Clear instructions should be provided to the patient, emphasizing that they should answer
based on their vision over a specified period (e.g., the last month).

Content: The questionnaire consists of 25 questions covering 11 vision-related subscales:
e General Vision

e Ocular Pain

e Near Activities
 Distance Activities
e Social Functioning
o Mental Health

» Role Difficulties

e Dependency

e Driving

e Color Vision

e Peripheral Vision
Scoring:

e Item Recoding: Each item's response is converted to a 0-100 scale, where a higher score
indicates better functioning.

e Subscale Calculation: The scores for the items within each subscale are averaged to create
the 12 subscale scores.
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o Overall Composite Score: A composite score is calculated by averaging the vision-targeted
subscale scores.

ABACUS-1 Trial: Key Quantitative Findings

The preceding Phase 1/2 open-label trial, ABACUS-1, provided initial safety and efficacy data
for KIO-301 in six patients with advanced RP.

Endpoint Result

KIO-301 was found to be safe and well-

tolerated. The only possibly drug-related

Safety ) o
adverse event was mild ocular hypertension in
one participant.

A mean improvement of 0.30 logMAR

Visual Acuity (BRVT) (equivalent to 3 lines on an eye chart) was

observed in the high-dose group.

] ) ) A significant increase from baseline was
Visual Field (Goldmann Perimetry)
observed at days 7 and 14 post-treatment.

Success rate increased from 25% at baseline to

Functional Vision (Mobility and Orientation)
65% at day 14.

) ) An increase of 3.3 points was reported, which is
Quality of Life (NEI VFQ-25) ) o )
considered clinically meaningful.

A statistically significant increase in neural
Brain Activity (fMRI) activity in the visual cortex was observed

compared to baseline.

Visualizations
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Caption: KIO-301 Signaling Pathway in Retinitis Pigmentosa.
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Caption: ABACUS-2 Clinical Trial Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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